molecular formula C17H14Br4O B12660761 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- CAS No. 31611-84-4

1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-

Cat. No.: B12660761
CAS No.: 31611-84-4
M. Wt: 553.9 g/mol
InChI Key: QADMPPHLZUFHDS-UHFFFAOYSA-N
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Description

1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- is a brominated organic compound with the molecular formula C17H14Br4O It is characterized by the presence of four bromine atoms and two phenyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- can be synthesized through the bromination of 1,5-diphenyl-1-pentanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pentanone backbone.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2), thiols (RSH), or alkoxides (RO-) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atoms.

    Reduction Reactions: Formation of less brominated or debrominated derivatives.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into various molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- involves its interaction with molecular targets through its bromine atoms and phenyl groups. The bromine atoms can participate in halogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-
  • 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-
  • 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl-

Uniqueness: 1-Pentanone, 2,3,4,5-tetrabromo-1,5-diphenyl- is unique due to its specific substitution pattern with four bromine atoms and two phenyl groups. This unique structure imparts distinct chemical and biological properties compared to other brominated pentanones or diphenyl derivatives. The presence of multiple bromine atoms enhances its reactivity and potential for various applications in research and industry.

Properties

CAS No.

31611-84-4

Molecular Formula

C17H14Br4O

Molecular Weight

553.9 g/mol

IUPAC Name

2,3,4,5-tetrabromo-1,5-diphenylpentan-1-one

InChI

InChI=1S/C17H14Br4O/c18-13(11-7-3-1-4-8-11)14(19)15(20)16(21)17(22)12-9-5-2-6-10-12/h1-10,13-16H

InChI Key

QADMPPHLZUFHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(C(=O)C2=CC=CC=C2)Br)Br)Br)Br

Origin of Product

United States

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